molecular formula C22H27F3N4O2S B2528780 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 898451-67-7

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2528780
CAS RN: 898451-67-7
M. Wt: 468.54
InChI Key: IWQQRNLGCRMUOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a diethylamino group, a cyclopentapyrimidinone group, a thioacetamide group, and a trifluoromethylphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the diethylamino group could participate in acid-base reactions, while the thioacetamide group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrimidinone derivatives and related heterocycles is a topic of significant interest due to their diverse biological activities. For example, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using various starting materials have been explored, demonstrating their potential as antimicrobial agents (A. Hossan et al., 2012). Another study focused on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of pyrimidinone-related compounds (A. Rahmouni et al., 2016).

Structural Insights and Synthesis Challenges

Research on the structural insights of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones elucidates the complexity of synthesizing such compounds and the significance of their structural characterization (L. Craciun et al., 1998). These studies often involve detailed NMR, IR, UV, and mass spectrometry analyses to confirm the structures of synthesized compounds, which is crucial for understanding their potential applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O2S/c1-3-28(4-2)12-13-29-18-7-5-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQRNLGCRMUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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